Cas no 382596-25-0 ((αR,βS)-β-(Acetylamino)-α-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester)

(αR,βS)-β-(Acetylamino)-α-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester 化学的及び物理的性質
名前と識別子
-
- (αR,βS)-β-(Acetylamino)-α-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester
- (ΑR,ΒS)-Β-(ACETYLAMINO)-Α-HYDROXY-4-(PHENYLMETHOXY)-BENZENEPROPANOIC ACID ETHYL ESTER,OFF-WHITE SOLID
- ethyl (2R,3S)-3-acetamido-2-hydroxy-3-(4-phenylmethoxyphenyl)propanoate
- (
- A-(Acetylamino)-
- (alphaR,betaS)-beta-(Acetylamino)-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester
- AS)-
- 382596-25-0
- AR,
- DTXSID10453220
- A-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester
- FT-0661048
-
- インチ: InChI=1S/C20H23NO5/c1-3-25-20(24)19(23)18(21-14(2)22)16-9-11-17(12-10-16)26-13-15-7-5-4-6-8-15/h4-12,18-19,23H,3,13H2,1-2H3,(H,21,22)/t18-,19+/m0/s1
- InChIKey: HRXCVPWHTCVYKB-RBUKOAKNSA-N
- ほほえんだ: CCOC(=O)C(C(C1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)C)O
計算された属性
- せいみつぶんしりょう: 357.15762283g/mol
- どういたいしつりょう: 357.15762283g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 9
- 複雑さ: 442
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 84.9Ų
(αR,βS)-β-(Acetylamino)-α-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AF72282-100mg |
(αR,βS)-β-(Acetylamino)-α-hydroxy-4-(phenylmethoxy)-benzenepropanoicAcidEthylEster |
382596-25-0 | 100mg |
$2550.00 | 2024-04-20 | ||
A2B Chem LLC | AF72282-10mg |
(αR,βS)-β-(Acetylamino)-α-hydroxy-4-(phenylmethoxy)-benzenepropanoicAcidEthylEster |
382596-25-0 | 10mg |
$1144.00 | 2024-04-20 | ||
TRC | A161380-10mg |
(αR,βS)-β-(Acetylamino)-α-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester |
382596-25-0 | 10mg |
$173.00 | 2023-06-13 | ||
TRC | A161380-100mg |
(αR,βS)-β-(Acetylamino)-α-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester |
382596-25-0 | 100mg |
$1326.00 | 2023-06-13 |
(αR,βS)-β-(Acetylamino)-α-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester 関連文献
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(αR,βS)-β-(Acetylamino)-α-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Esterに関する追加情報
(αR,βS)-β-(Acetylamino)-α-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester: A Comprehensive Overview
The compound with CAS number 382596-25-0, commonly referred to as (αR,βS)-β-(Acetylamino)-α-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester, is a complex organic molecule with significant potential in the fields of pharmacology and organic chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in various therapeutic areas, making it a subject of interest for researchers and industry professionals alike.
The molecular structure of this compound is characterized by a benzenepropanoic acid ethyl ester backbone, which serves as the foundation for its functional groups. The presence of an acetylamino group at the β-position and a hydroxy group at the α-position introduces stereochemical complexity, as indicated by the (αR,βS) configuration. Additionally, the phenylmethoxy substituent at the 4-position of the benzene ring contributes to the molecule's aromaticity and hydrophobicity. These structural elements collectively influence the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound. Researchers have employed various strategies, including multi-component reactions and stereo-selective synthesis, to construct the molecule with high precision. The use of chiral catalysts has been particularly effective in achieving the desired (αR,βS) configuration, which is critical for its biological activity. These synthetic methods not only enhance the scalability of production but also pave the way for further modifications to explore its potential applications.
From a pharmacological perspective, this compound has demonstrated remarkable activity in preclinical studies. It has been shown to exhibit potent inhibitory effects on key enzymes involved in inflammatory pathways, making it a potential candidate for anti-inflammatory therapies. Furthermore, its ability to modulate signaling pathways associated with neurodegenerative diseases has been explored in recent studies. These findings underscore its versatility as a lead compound for drug discovery.
The stereochemistry of this compound plays a pivotal role in its biological activity. The (αR,βS) configuration ensures optimal interaction with target proteins, thereby enhancing its efficacy. This stereochemical specificity is a hallmark of modern drug design and highlights the importance of chiral synthesis in medicinal chemistry. Researchers have also investigated the impact of substituent variations on its activity, leading to the identification of analogs with improved potency and selectivity.
In terms of clinical applications, this compound has shown promise in early-stage trials targeting chronic inflammatory conditions and neurodegenerative disorders. Its favorable pharmacokinetic profile, including good bioavailability and reduced toxicity, makes it an attractive option for further development. Collaborative efforts between academia and industry are currently underway to advance this compound through preclinical and clinical stages.
The integration of computational chemistry tools has significantly enhanced our understanding of this compound's behavior at the molecular level. Advanced modeling techniques have provided insights into its binding affinity with target proteins and its potential for drug resistance. These computational approaches complement experimental studies and accelerate the drug discovery process.
In conclusion, (αR,βS)-β-(Acetylamino)-α-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester (CAS No: 382596-25-0) represents a cutting-edge molecule with immense potential in therapeutic development. Its unique structure, coupled with advancements in synthetic and computational methods, positions it as a key player in future medical innovations.
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